

# Introduction: The Analytical Profile of a Key Synthetic Intermediate

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## Compound of Interest

Compound Name: **6-Chloro-3-methylpicolinaldehyde**

Cat. No.: **B168144**

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**6-Chloro-3-methylpicolinaldehyde** is a substituted pyridine derivative recognized as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its molecular structure, featuring a reactive aldehyde group, a methyl substituent, and a chlorine atom on the pyridine ring, provides multiple sites for functionalization, making it a versatile intermediate for constructing complex molecular architectures.<sup>[1]</sup> An unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectral data for **6-Chloro-3-methylpicolinaldehyde** (CAS: 1211537-07-3, Molecular Formula: C<sub>7</sub>H<sub>6</sub>CINO, Molecular Weight: 155.58 g/mol), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[2][3]</sup> The insights herein are framed to not only present the data but to explain the underlying principles that govern the spectral outcomes, ensuring a robust and verifiable analytical workflow.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of **6-Chloro-3-methylpicolinaldehyde**. The combination of <sup>1</sup>H and <sup>13</sup>C NMR provides a complete map of the proton and carbon environments within the molecule. While specific experimental spectra for this exact compound are not widely published, a highly accurate prediction can be synthesized based on established principles of chemical shifts and coupling constants for substituted pyridines.<sup>[4]</sup>

## Predicted $^1\text{H}$ & $^{13}\text{C}$ NMR Spectral Data

The following data is predicted for a standard NMR analysis conducted in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.<sup>[5]</sup>

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **6-Chloro-3-methylpicolinaldehyde**

Atom Type	Assignment	Predicted $^1\text{H}$ Chemical Shift (ppm)	Multiplicity	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
Carbonyl	C=O	10.1 - 10.3	Singlet (s)	190 - 193
Aromatic	H-4	7.6 - 7.8	Doublet (d)	138 - 141
Aromatic	H-5	7.4 - 7.6	Doublet (d)	128 - 131
Methyl	- $\text{CH}_3$	2.5 - 2.7	Singlet (s)	18 - 21
Aromatic	C-2	-	-	151 - 154
Aromatic	C-3	-	-	135 - 138
Aromatic	C-6	-	-	150 - 153

## Spectral Interpretation: The "Why" Behind the Peaks

- $^1\text{H}$  NMR Spectrum:
  - Aldehyde Proton (10.1 - 10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to appear far downfield as a sharp singlet.
  - Aromatic Protons (H-4, H-5): The pyridine ring contains two remaining protons. H-4 is expected to be slightly further downfield than H-5 due to its proximity to the electron-withdrawing aldehyde group. They will appear as doublets due to coupling with each other.
  - Methyl Protons (2.5 - 2.7 ppm): The protons of the methyl group are in an aliphatic environment but are slightly deshielded by the aromatic ring, appearing as a characteristic

singlet.

- $^{13}\text{C}$  NMR Spectrum:
  - Carbonyl Carbon (190 - 193 ppm): Similar to its proton, the aldehyde carbon is the most deshielded carbon in the molecule and appears significantly downfield.[1]
  - Aromatic Carbons (128 - 154 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-6) and chlorine (C-6) will be significantly deshielded. The carbon bearing the aldehyde (C-2) and the methyl group (C-3) will also show characteristic shifts.
  - Methyl Carbon (18 - 21 ppm): This carbon appears in the typical upfield aliphatic region.

## Standard Operating Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **6-Chloro-3-methylpicolinaldehyde**.
  - Dissolve the sample in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup & Calibration:
  - Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[4]
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - Perform automated shimming procedures to optimize magnetic field homogeneity. The half-height linewidth of the TMS signal should be <0.5 Hz.
- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-pulse proton spectrum.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire 16-32 scans for adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
  - Acquire 1024-2048 scans.
- Data Processing:
  - Apply an exponential multiplication function (line broadening of 0.3 Hz for  $^1\text{H}$ , 1-2 Hz for  $^{13}\text{C}$ ) to improve the signal-to-noise ratio.
  - Fourier transform the free induction decay (FID).
  - Phase correct the spectrum manually.
  - Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the central peak of the  $\text{CDCl}_3$  triplet to 77.16 ppm.[5]

## Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

## Characteristic IR Absorption Bands

The solid-state IR spectrum, typically acquired via Attenuated Total Reflectance (ATR), will display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for **6-Chloro-3-methylpicinaldehyde**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3050 - 3100	Aromatic C-H Stretch	Medium
~2920 - 2980	Aliphatic C-H Stretch (Methyl)	Medium
~2820 & ~2720	Aldehyde C-H Stretch (Fermi Doublet)	Weak-Medium
~1700 - 1715	Carbonyl (C=O) Stretch	Strong, Sharp
~1560 - 1590	Aromatic C=C and C=N Stretch	Medium-Strong
~1450 - 1480	Aromatic C=C and C=N Stretch	Medium-Strong
~750 - 800	C-Cl Stretch	Strong

## Spectral Interpretation

- C=O Stretch (~1705 cm<sup>-1</sup>): The most prominent peak in the spectrum will be the strong, sharp absorption from the aldehyde carbonyl group.[1] Its position indicates a conjugated aldehyde system.
- Aldehyde C-H Stretch (~2820 & ~2720 cm<sup>-1</sup>): The presence of two weak-to-medium bands in this region is a classic indicator of an aldehyde C-H bond, arising from a Fermi resonance with an overtone of the C-H bending vibration.
- Aromatic Ring Stretches (~1450-1590 cm<sup>-1</sup>): Multiple bands in this region confirm the presence of the pyridine ring.
- C-Cl Stretch (~750-800 cm<sup>-1</sup>): A strong band in the fingerprint region is indicative of the carbon-chlorine bond.[6]

# Standard Operating Protocol for FTIR-ATR Data Acquisition

- Instrument Preparation:
  - Use an FTIR spectrometer equipped with a diamond ATR crystal.[7]
  - Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for data validity as it subtracts atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- Sample Application:
  - Place a small amount of the solid **6-Chloro-3-methylpicolinaldehyde** sample onto the ATR crystal.
  - Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
- Data Acquisition:
  - Collect the sample spectrum over the range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.
  - Set the spectral resolution to 4 cm<sup>-1</sup>.[7]
- Data Processing:
  - The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
  - Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the IR beam.
  - Use peak-picking software to identify the precise wavenumbers of major absorption bands.

# Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

## Predicted Mass Spectrum Data

The mass spectrum will provide definitive evidence of the compound's identity.

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (mass-to-charge)	Ion Formula	Identity	Notes
155 / 157	$[C_7H_6ClNO]^{+}$	Molecular Ion $[M]^{+}$	Shows a ~3:1 isotopic ratio due to the presence of $^{35}Cl$ and $^{37}Cl$ . <sup>[1]</sup>
154 / 156	$[C_7H_5ClNO]^{+}$	$[M-H]^{+}$	Loss of a hydrogen radical from the aldehyde. <sup>[8][9]</sup>
126 / 128	$[C_6H_5ClN]^{+}$	$[M-CHO]^{+}$	Loss of the formyl radical ( $\bullet CHO$ ), a common aldehyde fragmentation. <sup>[8]</sup>
120	$[C_7H_6NO]^{+}$	$[M-Cl]^{+}$	Loss of a chlorine radical.
91	$[C_6H_5N]^{+}$	$[M-Cl-HCN]^{+}$ or $[M-CHO-Cl]^{+}$	Subsequent fragmentation of the pyridine ring.

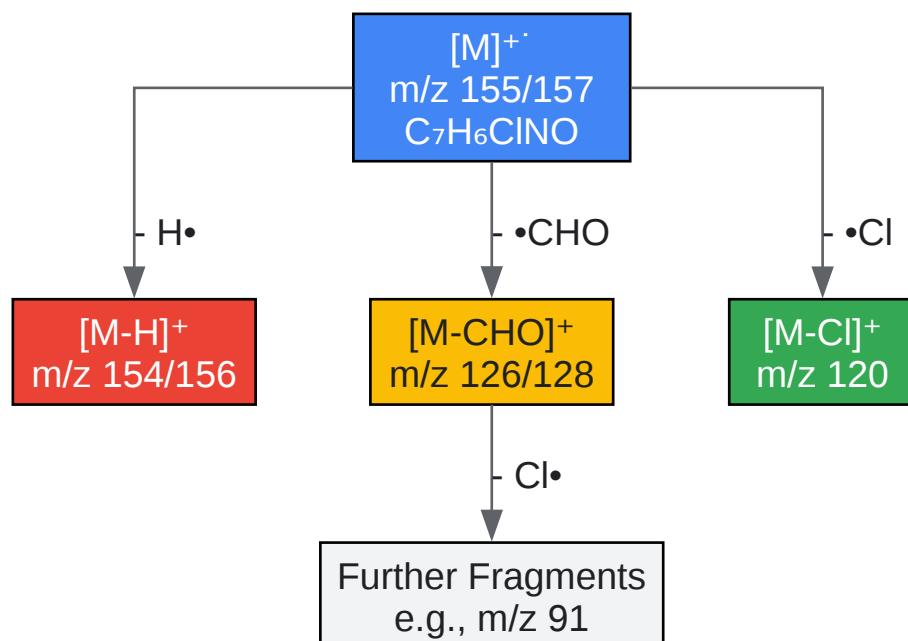
## Fragmentation Pathway Analysis

Under electron ionization (EI), **6-Chloro-3-methylpicolinaldehyde** will form an energetically unstable molecular ion ( $[M]^{+ \cdot}$ ) that undergoes dissociation.<sup>[10]</sup> The primary fragmentation pathways are dictated by the functional groups present:

- Isotopic Pattern: The most telling feature is the molecular ion cluster at  $m/z$  155 and 157. The natural abundance of chlorine isotopes ( $^{35}\text{Cl}$ : ~75.8%,  $^{37}\text{Cl}$ : ~24.2%) results in two peaks separated by 2  $m/z$  units with an approximate intensity ratio of 3:1, confirming the presence of one chlorine atom.
- Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This leads to the loss of the formyl radical ( $\cdot\text{CHO}$ , 29 Da), resulting in a fragment ion at  $m/z$  126/128.<sup>[8][9]</sup> Another possibility is the loss of a hydrogen radical ( $\text{H}^{\cdot}$ , 1 Da) to form a stable acylium ion at  $m/z$  154/156.
- Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical ( $\cdot\text{Cl}$ , 35 Da), yielding an ion at  $m/z$  120.

## Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized to aid in spectral interpretation.



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